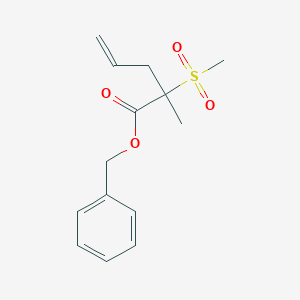

苯甲基 2-甲基-2-(甲基磺酰基)戊-4-烯酸酯

描述

Synthesis Analysis

The synthesis of compounds similar to Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate can be inferred from the conjugate addition reactions described in the literature. For instance, the stereoselective conjugate addition of benzylic phenylsulfonyl carbanions to enoates derived from d-mannitol shows the potential for creating complex sulfonyl-containing structures . Additionally, the sulfonylation of benzylic C-H bonds through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite under photocatalysis indicates a method for introducing sulfonyl groups into benzylic positions .

Molecular Structure Analysis

The molecular structure of compounds with sulfonyl groups can be characterized using various spectroscopic techniques. For example, vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with density functional theory (DFT) calculations, have been used to determine the structural characteristics of a related compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile . These techniques could be applied to analyze the molecular structure of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-containing compounds can be complex. The radical addition cascade cyclization of 1,6-enynes with DMSO to access methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions is an example of the type of chemical reactions that sulfonyl groups can undergo . This suggests that Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate may also participate in radical-mediated reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds can be deduced from their synthesis and molecular structure. For instance, the optimization process for synthesizing Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, indicates that sulfonyl groups can be introduced and manipulated under various reaction conditions, affecting the overall yield and purity of the final product . This information can be valuable when considering the synthesis and purification of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate.

科学研究应用

合成和化学性质

- 研究已探讨了各种甲基磺酰基化合物的合成和性质。例如,甲基 (Z)-3-(苯磺酰基)丙-2-烯酸酯因其磺化性质和化学反应而受到研究,表明了理解类似化合物(如苯甲基 2-甲基-2-(甲基磺酰基)戊-4-烯酸酯)的潜在框架 (Hirst 和 Parsons,2003)。

天然来源的生物活性化合物

- 从天然来源(如萝卜种子)中分离出了与苯甲基 2-甲基-2-(甲基磺酰基)戊-4-烯酸酯在结构上相关的化合物。这些化合物包括甲基-(E)-5-(甲基亚磺酰基)戊-4-烯酸酯,表明了在天然产物化学中的潜在生物活性及其应用 (Yu 等人,2020)。

在有机合成中的应用

- 该化合物与有机合成有关,尤其是在立体选择性共轭加成中。对类似分子的研究,例如苯甲基苯磺酰基阴离子与源自 d-甘露醇的烯酸酯的共轭加成,提供了对苯甲基 2-甲基-2-(甲基磺酰基)戊-4-烯酸酯的潜在合成应用的见解 (Ferreira 等人,2004)。

在药物化学中的潜力

- 虽然没有关于苯甲基 2-甲基-2-(甲基磺酰基)戊-4-烯酸酯药用应用的具体研究,但已探索了相关化合物。例如,(2-甲基-5-(甲基磺酰基)苯甲酰)胍因其作为 Na+/H+ 反向转运蛋白抑制剂的潜力而受到研究,这表明了具有类似官能团的化合物在药物研究中的途径 (Baumgarth、Beier 和 Gericke,1997)。

属性

IUPAC Name |

benzyl 2-methyl-2-methylsulfonylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUXUMPMYUOEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)

![2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3034530.png)